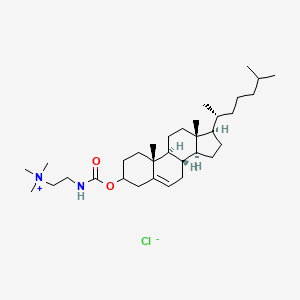

Cholesteryl n-(trimethylammonioethyl)carbamate chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cholesteryl n-(trimethylammonioethyl)carbamate chloride (C-TAC) is a cationic surfactant that has been used in a variety of scientific research applications. It is a member of the cationic surfactant family and is composed of a cholesteryl group, a trimethylammonioethyl group, and a chloride ion. C-TAC has been used in a variety of applications, including as a surfactant, a detergent, and a stabilizer.

Scientific Research Applications

Isolation and Identification of Amines : Cholesteryl chloroformate, a related compound, can isolate small amounts of amines from aqueous solutions as N-substituted cholesteryl carbamates. These derivatives are easily isolated and identified, useful for identifying amines in degradative studies (McKay & Vavasour, 1953).

Liquid Crystals Properties : Carbamates derivatives from cholesterol, including cholesteryl carbamates, exhibit properties of liquid crystals. These compounds have been studied for their potential in creating new materials with unique properties, such as transport properties and mesomorphic characteristics (Baciu et al., 2001).

Study of Urethans in Liquid Crystal Systems : Cholesteryl N-para-substituted-phenylcarbamates exhibit cholesteric mesophases, indicating their potential application in liquid crystal technology. The study of these compounds helps in understanding the properties of urethans in liquid crystal systems (Verbit & Lorenzo, 1975).

Inhibition of Cholesteryl Ester Hydrolase : Cholesteryl N-alkyl carbamates were studied as potential inhibitors of cholesteryl ester hydrolases, enzymes involved in lipid metabolism. This research is significant in understanding and potentially treating diseases related to lipid metabolism (Harrison et al., 1990).

Formation of Hydrogel Nanoparticles : Cholesteryl-bearing poly(L-lysine), formed by the reaction of cholesteryl N-(6-isocyanatehexyl) carbamate with poly(L-lysine), leads to the formation of hydrogel nanoparticles. This has implications in drug delivery and biomaterials research (Akiyoshi et al., 2000).

Gene Delivery to Tumor Cells : Cholesteryl carbamate-based nanoparticles and liposomes have been studied for their efficiency in delivering small interfering RNA (siRNA) into tumor cells. This research is crucial for advancing gene therapy, particularly in cancer treatment (Hattori et al., 2015).

Mechanism of Action

Target of Action

Cholesteryl N-(trimethylammonioethyl)carbamate chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

It is described as a cationic cholesterol derivative useful in liposome-mediated transfection . This suggests that it may interact with cellular membranes and facilitate the delivery of other compounds into cells.

properties

IUPAC Name |

2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMOADAXWLIUIK-VDBPPDKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/no-structure.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)